![molecular formula C13H14N4O B2501285 N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine CAS No. 2034382-06-2](/img/structure/B2501285.png)
N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine” is a complex organic compound that contains several functional groups, including a pyrazole ring, a benzoxazole ring, and amine and methyl groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through intermediate derivatization methods (IDMs) .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a benzoxazole ring, which is a fused ring system with a benzene ring and an oxazole ring .
Scientific Research Applications
- Antimicrobial Agents : Researchers explore the compound’s antimicrobial activity against bacteria, fungi, and parasites .
- Antipromastigote Activity : Molecular simulations justify its potent in vitro antipromastigote activity .
- Synthesis of N-Heterocycles : The compound serves as a valuable building block for N-heterocyclic amines, which are crucial in drug development .
- Pyrazole Derivatives : Pyrazole derivatives, including this compound, exhibit diverse physiological and pharmacological activities .
- Solvent-Free Condensation/Reduction : An efficient one-pot synthesis of the compound from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde has been reported .
- Reductive Amination : The reductive amination approach is commonly used for C–N bond construction in pharmaceutical synthesis .
- Antileishmanial and Antimalarial Activity : Researchers assess its potential against Leishmania parasites and malaria .
- Antimicrobial Potential : Specific derivatives of this compound exhibit good antimicrobial properties .
Medicinal Chemistry and Drug Discovery
Heterocyclic Chemistry
Chemical Synthesis and Methodology
Biological Evaluation
Structural Characterization
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been known to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect a variety of pathways, often leading to significant downstream effects .
Pharmacokinetics
It’s worth noting that similar compounds often have properties that impact their bioavailability .
Result of Action
Similar compounds have been shown to have a variety of effects, often leading to changes in cellular processes .
Future Directions
properties
IUPAC Name |
N-methyl-N-[(2-methylpyrazol-3-yl)methyl]-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-16(9-10-7-8-14-17(10)2)13-15-11-5-3-4-6-12(11)18-13/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZCWNXECCMMMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CN(C)C2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.